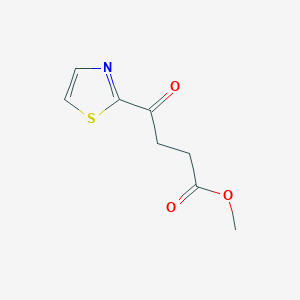

Methyl 4-oxo-4-(thiazol-2-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-oxo-4-(thiazol-2-yl)butanoate” is a chemical compound with the formula C8H9NO3S. It has a molecular weight of 199.23 . Thiazoles, which include this compound, are important heterocyclics exhibiting diverse biological activities .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in various studies. For instance, one study describes the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation . Another study discusses the synthesis of thiazolyl-pyrazole derivatives .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical and Chemical Properties Analysis

Thiazole, which is a component of “this compound”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Anticancer Potential

Methyl 4-oxo-4-(thiazol-2-yl)butanoate derivatives have shown promising applications in anticancer research. For instance, thiazolyl-pyrazole derivatives exhibited binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy, indicating their potential as anticancer agents. Some of these compounds demonstrated activities comparable to standard drugs against human liver carcinoma cell lines (Sayed et al., 2019).

Antimicrobial Activity

Various derivatives of this compound have been synthesized and shown significant antimicrobial activities. This includes effectiveness against bacterial strains such as E. coli and various fungal pathogens. Such compounds offer potential routes for the development of new antimicrobial agents (Raval et al., 2012), (Mostafa et al., 2013).

Fungicidal Activities

Some derivatives, particularly those containing a 2-aryl-thiazole scaffold, have been designed and evaluated for fungicidal activities. These compounds showed promising results against various fungal pathogens, indicating their potential as fungicides (Huang et al., 2021).

Potential in Enzyme Inhibition

Certain derivatives have shown potential in inhibiting enzymes like DNA gyrase, which is significant in cancer research and treatment. This suggests the possibility of these compounds in the development of new therapeutic agents targeting specific enzymes (Yurttaş et al., 2022).

Applications in Chromatography

This compound derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the determination of biologically important thiols. This highlights their utility in analytical chemistry, especially in pharmaceutical analysis (Gatti et al., 1990).

Probing and Detection Applications

Derivatives have been used in the synthesis of probes for detecting ions like Cr3+ in living cells, demonstrating their application in biochemical and environmental analysis (Mani et al., 2018).

Potential in Organotin Chemistry

The compound and its derivatives have been explored in organotin(IV) chemistry, revealing potential biological activities like antibacterial, antifungal, and antileishmanial activities. Such studies open new avenues in the field of medicinal chemistry (Javed et al., 2015).

Propiedades

IUPAC Name |

methyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-12-7(11)3-2-6(10)8-9-4-5-13-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSURTUUVBVGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione](/img/structure/B2434934.png)

![3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434938.png)

![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)

![2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B2434942.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2434943.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)

![4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2434952.png)